molecular formula C17H17FN2O3S B2596068 2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide CAS No. 946350-35-2

2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

Cat. No. B2596068
CAS RN: 946350-35-2
M. Wt: 348.39
InChI Key: MBWBAPCFSLZNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as FMQB, is a topic of ongoing research. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticoagulant Research: The compound’s structural features suggest potential anticoagulant properties. Researchers have investigated its effects on blood coagulation factors, including factor Xa . Further studies could explore its efficacy as an oral anticoagulant.

Organic Synthesis

Electrophilic Fluorination: 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide serves as a stable and mild fluorinating reagent. It can introduce fluorine atoms into organic molecules, particularly at the ortho position of electron-rich aromatic compounds. This property makes it valuable for synthetic chemistry and fluorination reactions .

Asymmetric Synthesis

Enantioselective α-Fluorination: Researchers have explored its use in enantioselective α-fluorination reactions. Under the influence of chiral organic small molecules or metal complexes, this compound can selectively introduce fluorine atoms into aldehydes, ketones, and esters, yielding optically active products .

Fluorination of Alkenes

Addition Reactions: As a fluorinating agent, 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can participate in addition reactions with alkenes. This property is useful for modifying unsaturated compounds in organic synthesis .

Medicinal Chemistry

Selective Fluorination of Heterocycles: Researchers have explored its application in the selective fluorination of heterocyclic compounds. By introducing fluorine atoms into specific positions, this compound can enhance the pharmacological properties of existing drugs or lead to novel drug candidates .

Fluorination of Aromatic Compounds

Electrophilic Aromatic Substitution: 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo electrophilic aromatic substitution reactions. These reactions allow the introduction of fluorine atoms into aromatic rings, providing access to fluorinated building blocks for drug discovery and materials science .

properties

IUPAC Name

2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-24(22,23)20-10-4-5-12-8-9-13(11-16(12)20)19-17(21)14-6-2-3-7-15(14)18/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWBAPCFSLZNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.